2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H21N3O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.168462302 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinoline Derivatives in Antibacterial Activity
Quinoline derivatives, such as the 1-substituted quinolone carboxylic acids, have been extensively studied for their antibacterial activity against a variety of bacterial strains. These compounds exhibit significant antibacterial potency, largely due to their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The structure-activity relationship analyses have revealed that certain substituents on the quinoline nucleus can markedly enhance antibacterial activity, indicating the potential of 2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide derivatives in developing new antibacterial agents (Domagala et al., 1988).
Applications in Metal Ion Detection
Quinoline derivatives have also been synthesized for the purpose of detecting metal ions in biological and environmental samples. Such compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II), and are further capable of releasing nitric oxide (NO) upon irradiation with light. This characteristic makes them promising agents for the targeted delivery of NO to specific sites within the body, such as tumors, showcasing their potential in therapeutic and diagnostic applications (Yang et al., 2017).
Chemotherapy Sensing and Delivery
Another notable application is in the development of chemosensors for Zn2+ ions, where quinoline-based sensors have demonstrated remarkable sensitivity and specificity. These sensors can be employed for monitoring Zn2+ concentrations in living cells and aqueous solutions, supporting their use in biological research and environmental monitoring. The low detection limit and reversible binding with Zn2+ underline the utility of these compounds in precise chemical sensing applications (Park et al., 2015).
Cancer Research
Quinoline carboxamide derivatives have been explored for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent growth inhibitory properties, indicating their potential as anticancer agents. This underscores the importance of quinoline scaffolds in the design and development of new therapeutic agents targeting cancer (Deady et al., 2003).
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-3-17-10-12-18(13-11-17)22-15-20(19-8-4-5-9-21(19)26-22)24(28)27-23-16(2)7-6-14-25-23/h4-15H,3H2,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDEPOBJNDDJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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